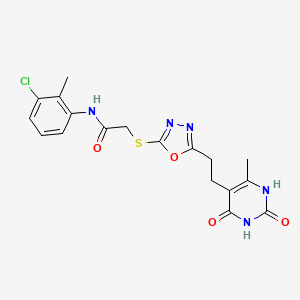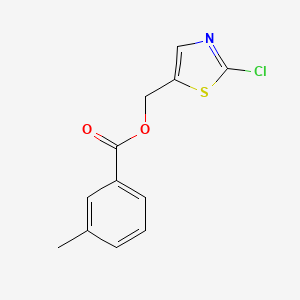![molecular formula C13H28Cl2N2 B2830828 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride CAS No. 2225136-22-9](/img/structure/B2830828.png)
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H26N2·2HCl and a molecular weight of 283.28 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Azaspiro[55]undecan-3-yl}propan-1-amine dihydrochloride involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving cellular processes and interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine hydrochloride
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine sulfate
Uniqueness
Compared to its analogs, 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride exhibits unique properties, such as higher solubility and stability in aqueous solutions. These characteristics make it particularly suitable for certain applications in research and industry .
Properties
IUPAC Name |
3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGDVKVAXTJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2830749.png)

![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2830753.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2830760.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)
![N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B2830764.png)
amine](/img/structure/B2830765.png)
![N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2830766.png)
